For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2
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Overview
Description
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids in their D and L forms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The use of high-throughput techniques and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 can undergo various chemical reactions, including:
Oxidation: This can affect the tyrosine residue, leading to the formation of dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.
Materials Science: Utilized in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Ile-DL-Lys-NH2: Similar structure but with L-isoleucine instead of xiIle.
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-Leu-DL-Lys-NH2: Contains leucine instead of xiIle.
Uniqueness
For-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is unique due to the presence of xiIle, which may confer distinct structural and functional properties compared to its analogs.
Properties
Molecular Formula |
C43H68N14O8 |
---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
6-amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51) |
InChI Key |
ZABHXVCIKRRWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O |
Origin of Product |
United States |
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